
2,6-Dimethoxy-4-vinylphenol
描述
Synthesis Analysis
The synthesis of related compounds provides insights into potential methods for producing 2,6-Dimethoxy-4-vinylphenol and its derivatives. For instance, the synthesis of poly(4-vinylphenol) and its modifications suggests routes that could be adapted for 2,6-Dimethoxy-4-vinylphenol, focusing on vinyl phenol modifications and polymerization techniques (Liao et al., 2011). Furthermore, the reaction of phenols with ethyne in the presence of SnCl4-Bu3N reagent, leading to 2,6-divinylphenols, reveals a method for introducing vinyl groups at specific positions on the phenol ring (Yamaguchi et al., 1998).
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxy-4-vinylphenol and similar compounds has been elucidated through various spectroscopic techniques. Studies on the structural isomers of sodium and palladium complexes bearing related ligands reveal the impact of molecular structure on the compound's properties and reactivity (Jana & Mani, 2018). Such analyses are crucial for understanding the behavior of 2,6-Dimethoxy-4-vinylphenol in chemical reactions and its interaction with other substances.
Chemical Reactions and Properties
The chemical reactivity of 2,6-Dimethoxy-4-vinylphenol can be inferred from studies on similar vinyl phenol derivatives. For example, the metal-free coupling of 2-vinylphenols with carboxylic acids to synthesize 3-acyloxy-2,3-dihydrobenzofurans demonstrates the potential for creating complex molecules from vinyl phenols (Chen et al., 2015). This indicates the versatility of 2,6-Dimethoxy-4-vinylphenol in synthetic chemistry.
Physical Properties Analysis
The physical properties of 2,6-Dimethoxy-4-vinylphenol can be closely related to those of its structural analogs. Studies on poly(4-vinylphenol) derivatives highlight how modifications to the vinyl phenol structure affect properties such as surface energy and hydrogen bonding capacity, suggesting that similar modifications to 2,6-Dimethoxy-4-vinylphenol could tailor its properties for specific applications (Liao et al., 2011).
Chemical Properties Analysis
The antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acids, including their ability to scavenge radicals, provide a model for understanding the chemical behavior of 2,6-Dimethoxy-4-vinylphenol. Such derivatives have been shown to possess significant antioxidant activity, suggesting potential applications of 2,6-Dimethoxy-4-vinylphenol in areas requiring oxidative stability (Terpinc et al., 2011).
科学研究应用
Production of Canolol from Canola Meal Phenolics
- Scientific Field : Food Science and Technology .
- Application Summary : Canolol is obtained from canola meal via alkaline (NaOH)/enzymatic (ferulic acid esterase) hydrolysis followed by microwave-assisted decarboxylation . It is a potent antioxidant, anti-inflammatory, and anti-mutagenic agent .
- Methods of Application : The hydrolysis is carried out either through using canola meal directly as a substrate or by using the 70% aqueous methanolic extract filtrates . The hydrolyzed extracts are consequently decarboxylated using 8-diazabicyclo [5.4.0]undec-7-ene under microwave irradiation at different conditions .
- Results : The HPLC profiling of decarboxylated extracts showed that using a microwave at 300 W of microwave power for 12 min brought the highest sinapic acid conversion to canolol (58.3%) yielding 4.2 mg canolol from each gram of canola meal .
Decarboxylation of Sinapic Acid into Canolol by Neolentinus lepideus
- Scientific Field : Bioengineering .
- Application Summary : The brown-rot fungus Neolentinus lepideus can natively decarboxylate biosourced sinapic acid into canolol . This process is of interest for the biorefinery of rapeseed meal, which is rich in sinapic acid .
- Methods of Application : The enzyme responsible for the bioconversion of sinapic acid into canolol was purified and characterized . The native enzyme displayed an unusual outstanding activity for decarboxylating sinapic acid .
- Results : The enzyme is fully active in a pH range of 5.5–7.5 and a temperature range of 30–55 °C, with optima of pH 6–6.5 and 37–45 °C . It is highly stable at 4 °C and pH 6–8 .
Synthesis of Flavors and Fragrances
- Scientific Field : Food Science and Biotechnology .
- Application Summary : Canolol and other vinylphenols can be further bioconverted into valuable compounds such as vanillin, 4-ethylguaiacol, and 4-ethylphenol . These compounds are used as flavors in the food industry .
- Methods of Application : The synthesis of these flavors involves microbial/enzymatic bioconversion of vinylphenols . The specific processes and conditions may vary depending on the desired end product .
- Results : The resulting flavors, such as vanillin, 4-ethylguaiacol, and 4-ethylphenol, have been successfully synthesized from 4-vinylguaiacol and 4-vinylphenol .
Use as a Flavoring Agent
- Scientific Field : Food Science .
- Application Summary : Canolol is used as a flavoring agent in the food industry .
- Methods of Application : The specific methods of application may vary depending on the type of food product .
- Results : Canolol has been successfully used to enhance the flavor of various food products .
Precursor of Sustainable Polymers and Biobased Substitutes
- Scientific Field : Biotechnology and Materials Science .
- Application Summary : Canolol and other vinylphenols derived from p-hydroxycinnamic acids have been shown to be suitable precursors of new sustainable polymers and biobased substitutes for fine chemicals such as bisphenol A diglycidyl ethers .
- Methods of Application : The specific methods of application may vary depending on the type of polymer or substitute being synthesized .
- Results : The resulting polymers and substitutes have been successfully synthesized and have shown promise in various applications .
Bioconversion into Valuable Compounds
- Scientific Field : Biotechnology .
- Application Summary : Vinylphenols like canolol can be further bioconverted into valuable compounds through microbial/enzymatic processes . These compounds include flavors such as vanillin, 4-ethylguaiacol, and 4-ethylphenol, and they can also be used in laccase-mediated polymer synthesis .
- Methods of Application : The specific methods of application may vary depending on the desired end product .
- Results : The resulting compounds have been successfully synthesized and have shown potential in various applications .
未来方向
The future directions of 2,6-Dimethoxy-4-vinylphenol research could focus on its potential use as a COX-2 inhibitor . It may inhibit tumor cell growth while inducing cell apoptosis . There is also potential for developing highly active fat-soluble antioxidants from natural sources, especially from the under-utilized by-products such as meals . More research could be done on the further microbial/enzymatic bioconversion of these vinylphenols into valuable compounds .
属性
IUPAC Name |
4-ethenyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGZUSJKGVMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865427 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-vinylphenol | |
CAS RN |
28343-22-8, 31872-14-7 | |
| Record name | 4-Vinylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylsyringol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




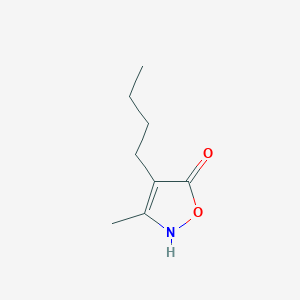
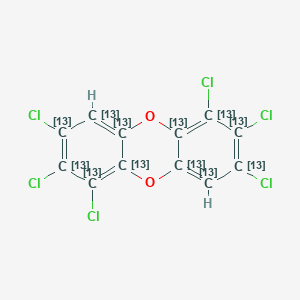
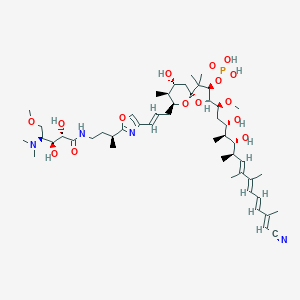


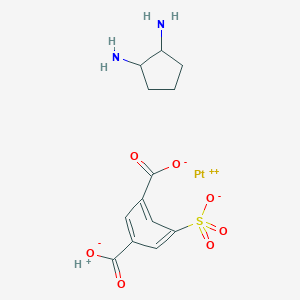
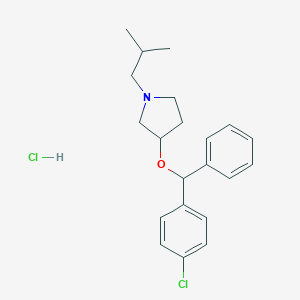



![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
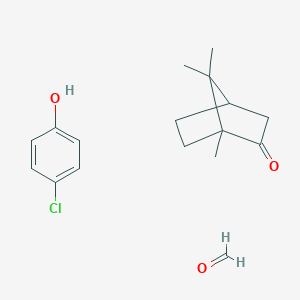
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)